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Compound of Interest

Methyl 2,5-dichlorothiophene-3-
Compound Name:
carboxylate

Cat. No. B129875

The 2,5-dichlorothiophene scaffold is a versatile building block in medicinal chemistry, with its
derivatives exhibiting a wide range of biological activities. This guide provides a comparative
analysis of the structure-activity relationships (SAR) of various 2,5-dichlorothiophene
derivatives, focusing on their anticancer, antifungal, and antibacterial properties. The
information presented is intended for researchers, scientists, and drug development
professionals.

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activities of several classes of 2,5-
dichlorothiophene derivatives.

Table 1: Cytotoxic Activity of 2,5-Dichlorothiophene Derivatives
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Specific
Compound o Cancer Cell
Derivative/Sub . IC50 (pM) Reference
Class . Line
stituent
2,5-Dichloro-3-
DuU145
acetylthiophene 4-chlorophenyl ~5 [11[2]
(Prostate)
Chalcones
4-meth henyl UL 10 [1][2]
-methoxyphen ~
ypheny (Prostate)
4-Aryl-6-(2,5-
dichlorothiophen-
4-fluorophenyl )
3-yl)-2- HepG2 (Liver) 1-5 [3]

methoxypyridine-
3-carbonitriles

(5d)

4-fluorophenyl DU145
1-5 [3]
(5d) (Prostate)
4-fluorophenyl MBA-MB-231
1-5 [3]
(5d) (Breast)
4-
(trifluoromethyl)p  HepG2 (Liver) 1-5 [3]
henyl (5g)
4-
(trifl thyl) pULes 1-5 [3]
rifluorome -
Yo (Prostate)
henyl (5g)
4-
_ MBA-MB-231
(trifluoromethyl)p 1-5 [3]
(Breast)
henyl (59)
4-chlorophenyl )
HepG2 (Liver) 1-5 [3]
(5h)
4-chlorophenyl DuU145
1-5 [3]
(5h) (Prostate)
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4-chlorophenyl MBA-MB-231
1-5 [3]
(5h) (Breast)
4-bromophenyl )
] HepG2 (Liver) 1-5 [3]
(51)
4-bromophenyl DuU145
. 1-5 [3]
(51) (Prostate)
4-bromophenyl MBA-MB-231
) 1.38 [3]
(51) (Breast)
(E)-3-(4-
chlorophenyl)-1-
Chlorothiophene-  (5-

based Chalcones

chlorothiophen-

2-yl)prop-2-en-1-

WiDr (Colorectal)

0.77 pg/mL

[4]

one (C4)
(E)-3-(2-
chlorophenyl)-1-
(5- ,
WiDr (Colorectal)  0.45 pg/mL [4]

chlorothiophen-
2-yl)prop-2-en-1-
one (C6)

Table 2: Antimicrobial Activity of 2,5-Dichlorothiophene Derivatives
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Compound Specific . .
L. Microorganism MIC (ug/mL) Reference
Class Derivative
2,5-Dichloro-3-
acetylthiophene 4-chlorophenyl Aspergillus niger <8.0 [11[2]
Chalcones
Candida
4-chlorophenyl o <8.0 [1][2]
tropicalis
4-fluorophenyl Aspergillus niger <8.0 [1][2]
Candida
4-fluorophenyl o <8.0 [1][2]
tropicalis
04 Mycobacterium
f tuberculosis 3.12 [11[2]
dichlorophenyl
H37Rv
Mycobacterium
4-chlorophenyl tuberculosis 6.25 [1][2]
H37Rv
Colistin-
Thiophene Resistant
o Compound 4 ] MIC50 = 16 [5]
Derivatives Acinetobacter
baumannii
Colistin-
Resistant
Compound 5 ] MIC50 = 16 [5]
Acinetobacter
baumannii
Colistin-
Resistant
Compound 8 ] MIC50 = 32 [5]
Acinetobacter
baumannii
Colistin-
Compound 4 Resistant MIC50 =8 [5]

Escherichia coli
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Colistin-
Compound 5 Resistant MIC50 = 32 [5]
Escherichia coli

Colistin-
Compound 8 Resistant MIC50 = 32 [5]
Escherichia coli

Experimental Protocols

A summary of the key experimental methodologies cited in the referenced studies is provided
below.

Synthesis of 2,5-Dichlorothiophene Chalcone
Derivatives

The synthesis of 2,5-dichloro-3-acetylthiophene chalcone derivatives is typically achieved
through a Claisen-Schmidt condensation.[1][2][4]

General Procedure:

An equimolar mixture of 2,5-dichloro-3-acetylthiophene and a substituted aromatic aldehyde
is dissolved in a suitable solvent, such as methanol.

e A catalytic amount of a strong base, like potassium hydroxide (40% aqueous solution), is
added to the mixture.

e The reaction mixture is stirred at room temperature for a specified period, often 24 hours.

e The progress of the reaction is monitored by thin-layer chromatography (TLC).

e Upon completion, the reaction mixture is poured into ice-cold water and acidified.

» The precipitated solid product is collected by filtration, washed with water, and dried.

e The crude product is then purified, typically by recrystallization from a suitable solvent like
ethanol.
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Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxic activity of the synthesized compounds is commonly evaluated using the
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3]

General Procedure:

Cancer cells are seeded into 96-well plates at a specific density (e.g., 1 x 10™4 cells/well)
and allowed to adhere overnight.

The cells are then treated with various concentrations of the test compounds and incubated
for a specified period (e.g., 48 or 72 hours).

After the incubation period, the medium is replaced with fresh medium containing MTT
solution (e.g., 0.5 mg/mL).

The plates are incubated for an additional 2-4 hours, allowing viable cells to reduce the
yellow MTT to purple formazan crystals.

The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO),
is added to dissolve the formazan crystals.

The absorbance of the resulting purple solution is measured at a specific wavelength (e.g.,
570 nm) using a microplate reader.

The percentage of cell viability is calculated relative to untreated control cells, and the IC50
value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of the compounds against fungal and bacterial

strains is determined using standard broth microdilution or agar dilution methods.[1][2][5]

General Procedure (Broth Microdilution):

A serial two-fold dilution of each test compound is prepared in a suitable broth medium in a
96-well microtiter plate.
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e A standardized inoculum of the test microorganism is added to each well.

e The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria,
28°C for 48 hours for fungi).

e The MIC is determined as the lowest concentration of the compound that completely inhibits
the visible growth of the microorganism.

Visualizations

General Workflow for Synthesis and Screening of 2,5-
Dichlorothiophene Derivatives
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Caption: Synthetic and screening workflow for 2,5-dichlorothiophene chalcones.
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Structure-Activity Relationship (SAR) Insights for 2,5-
Dichlorothiophene Chalcones

Structure-Activity Relationship
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Caption: SAR of 2,5-dichlorothiophene chalcones.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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